molecular formula C16H15NO3 B3188485 2-[4-(dimethylamino)benzoyl]benzoic acid CAS No. 21528-31-4

2-[4-(dimethylamino)benzoyl]benzoic acid

Cat. No.: B3188485
CAS No.: 21528-31-4
M. Wt: 269.29 g/mol
InChI Key: KAWOFQZCZFQCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Dimethylamino)benzoyl]benzoic acid (CAS 21528-31-4) is a valuable chemical intermediate with significant applications in industrial and materials science research, particularly in the development of functional dyes and color-forming agents. This compound serves as a crucial precursor in the synthesis of chromogenic phthalide compounds, which are widely used in pressure-sensitive carbonless duplicating systems and thermal marking systems . The molecular structure, characterized by a benzoic acid group ortho to a benzoyl group bearing a dimethylamino electron donor, creates a conjugated system that is fundamental to its role in color chemistry . The compound can be efficiently synthesized from commercially available starting materials, such as crystal violet lactone (CVL), via a process involving reflux with aqueous acetic acid . Suppliers offer this product with a typical purity of >99% . It is supplied as a brown powder and should be stored in a cool, well-ventilated area, protected from light to maintain stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

CAS No.

21528-31-4

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-[4-(dimethylamino)benzoyl]benzoic acid

InChI

InChI=1S/C16H15NO3/c1-17(2)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)16(19)20/h3-10H,1-2H3,(H,19,20)

InChI Key

KAWOFQZCZFQCSH-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Other CAS No.

21528-31-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)benzoyl]benzoic acid typically involves the reaction of 4-(dimethylamino)benzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)benzoyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(dimethylamino)benzoyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to other benzoic acid derivatives with substituents at the 4- or 2-positions, differing in functional groups and electronic properties:

Compound Name Substituent/Modification Molecular Weight Key Properties/Applications Reference ID
4-(Dimethylamino)benzoic acid Dimethylamino group at 4-position 165.19 g/mol Soluble in polar solvents (e.g., DMF, DMSO); used as a UV absorber
4-[[4-(Dimethylamino)phenyl]diazenyl]benzoic acid Azo group at 4-position 297.32 g/mol Chromophore for dyes; used in photodynamic therapy
4-(2-(Dimethylamino)ethoxy)benzoic acid Ethoxy linker with dimethylamino group 269.75 g/mol Intermediate for drug synthesis (e.g., kinase inhibitors)
2-[[4-(Dimethylamino)phenyl]azo]benzoic acid (Methyl Red analog) Azo group at 2-position 305.76 g/mol pH indicator; environmental pollutant

Key Observations :

  • Electronic Effects: The dimethylamino group in all compounds acts as an electron-donating group, enhancing solubility in polar solvents and altering UV-Vis absorption profiles .
  • Biological Activity: Thiazolidinone and azetidinone derivatives of 2-[4-(dimethylamino)benzoyl]benzoic acid exhibit antimicrobial and anti-inflammatory properties, while azo derivatives are utilized in imaging probes due to their fluorescence .
Solubility and Physicochemical Properties
  • This compound: Limited direct solubility data, but analogous 4-(dimethylamino)benzoic acid shows moderate solubility in methanol (45.2 mg/mL at 298 K) and poor solubility in hydrocarbons (e.g., cyclohexane: 0.03 mg/mL) .
  • Azo Derivatives : Higher hydrophobicity compared to the parent compound due to extended conjugation, reducing aqueous solubility but enhancing lipid membrane permeability .

Q & A

Basic: What are the common synthetic routes for preparing 2-[4-(dimethylamino)benzoyl]benzoic acid, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and dimethylamino-containing precursors. Key reagents include oxidizing agents (e.g., potassium permanganate) and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature (often 60–80°C), solvent polarity (e.g., DMF or THF), and pH (maintained at 7–9 for stability) are critical for yield optimization. For example, controlled oxidation of intermediates under inert atmospheres minimizes side reactions. Purification via recrystallization or column chromatography is recommended to isolate the product .

Advanced: How can computational methods like DFT be applied to predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can model the compound’s electron distribution, polarizability, and hydrogen-bonding interactions. Parameters such as HOMO-LUMO gaps and electrostatic potential maps help predict reactivity and intermolecular interactions. For instance, DFT studies on analogous hydrazide derivatives (e.g., 4-(dimethylamino)benzohydrazide) revealed how electron-donating groups stabilize charge-transfer complexes, which can guide derivatization strategies . Software tools like Gaussian or ORCA are commonly used, with basis sets (e.g., B3LYP/6-31G*) optimized for accuracy.

Basic: What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:
A multi-technique approach is essential:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbonyl groups. Aromatic protons typically resonate at 6.5–8.0 ppm, while dimethylamino groups appear as singlets near 3.0 ppm.
  • IR : Stretching vibrations for carbonyl (C=O, ~1680 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    Cross-validation with XRD (for crystalline derivatives) ensures structural accuracy .

Advanced: How can researchers resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?

Methodological Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. To address this:

  • Replicate experiments under varying conditions (e.g., deuterated vs. non-deuterated solvents).
  • Combine techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Computational validation : Compare experimental IR/NMR with simulated spectra from DFT-optimized structures.
    For example, conflicting 13^{13}C NMR signals in hydroxybenzoic acid derivatives were resolved by correlating solvent polarity with chemical shift trends .

Basic: What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic solutions. Solubility can be enhanced by:

  • Adjusting pH: Deprotonation of the carboxylic acid group in basic conditions (pH > 8).
  • Co-solvents: Ethanol or acetone mixtures (up to 30% v/v).
    Handling requires protective gloves and ventilation due to potential skin/eye irritation, as noted in safety protocols for structurally similar benzoic acid derivatives .

Advanced: What factorial design approaches optimize reaction parameters for synthesizing high-purity derivatives?

Methodological Answer:
A 2k^k factorial design efficiently screens variables (e.g., temperature, catalyst loading, solvent ratio). For example:

FactorLow LevelHigh Level
Temperature60°C80°C
Catalyst (mol%)5%10%
Solvent (DMF:H2O)3:15:1

Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. This approach reduces trial runs by 50% compared to one-factor-at-a-time methods .

Advanced: How does the crystal packing of this compound derivatives affect their physicochemical stability?

Methodological Answer:
XRD studies of related hydrazide compounds show that hydrogen-bonding networks (e.g., N–H···O and C=O···H–C interactions) stabilize crystal lattices. For instance, 4-(dimethylamino)benzohydrazide forms dimeric motifs via N–H···O bonds, enhancing thermal stability (decomposition >250°C). Lattice energy calculations (using PIXEL or DFT) quantify these interactions, guiding the design of co-crystals for improved shelf life .

Basic: What precautions are necessary when handling this compound in biological assays?

Methodological Answer:

  • Storage : Keep at –20°C in amber vials to prevent photodegradation.
  • Biological buffers : Use PBS (pH 7.4) with ≤1% DMSO to maintain solubility without cytotoxicity.
  • Controls : Include vehicle controls (DMSO alone) to isolate compound-specific effects.
    Safety protocols from analogous compounds recommend PPE (gloves, goggles) and fume hood use during preparation .

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